2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide
Description
This compound features a tetrazole core (a five-membered ring with four nitrogen atoms) substituted with a 4-bromophenyl group at position 2. The carboxamide moiety links the tetrazole to a 2,3-dihydro-1,4-benzodioxin ring system, which is a bicyclic structure with oxygen atoms at positions 1 and 3.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O3/c17-10-1-4-12(5-2-10)22-20-15(19-21-22)16(23)18-11-3-6-13-14(9-11)25-8-7-24-13/h1-6,9H,7-8H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOPWHGFBHOFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The choice of solvents and reaction temperatures is crucial to minimize side reactions and maximize yield.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to ensure high purity and yield. This involves selecting appropriate solvents, catalysts, and reaction conditions that are scalable and cost-effective. The process is designed to minimize waste and ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-{4-[(4-Bromophenyl)sulfonyl]-}1,2,3,4-Tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Structural Differences : Substitutes tetrazole with a triazole-thione core and introduces a benzoxazole-bromophenyl hybrid.
- Activity: Limited biological data, but the thione group may confer metal-chelating properties relevant to enzyme inhibition .
Benzodioxin-Containing Analogs
3',4'-(1",4"-Dioxino) Flavone (4f)
- Structural Differences : Replaces tetrazole with a flavone scaffold linked to a benzodioxin ring.
- Activity : Exhibited antihepatotoxic effects in rats (reduced SGOT/SGPT levels by ~40–50% vs. CCl₄ control), comparable to silymarin .
- SAR: The flavonoid-dioxane combination enhances radical-scavenging activity, critical for liver protection.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
- Structural Differences : Uses a carboxylic acid substituent instead of a tetrazole-carboxamide.
- Activity : Showed anti-inflammatory potency (ED₅₀ = 25 mg/kg) similar to ibuprofen in carrageenan-induced edema models .
Bromophenyl Derivatives
N-[4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Structural Differences : Substitutes tetrazole with an isoxazole-sulfonamide group.
- Activity: No direct data, but the isoxazole moiety is associated with COX-2 inhibition in related compounds .
Comparative Data Table
Key Research Findings
Tetrazole vs. Oxadiazole : Tetrazoles generally exhibit higher metabolic stability than oxadiazoles due to reduced susceptibility to hydrolysis .
Benzodioxin Role : Benzodioxin-linked compounds show diverse activities (anti-inflammatory, hepatoprotective) depending on substituents. Carboxamide derivatives may enhance target selectivity compared to carboxylic acids .
Biological Activity
The compound 2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 388.21 g/mol . The structure includes a bromophenyl group and a benzodioxin moiety which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 388.21 g/mol |
| Molecular Formula | C16H14BrN5O3 |
| LogP | 3.75 |
| Polar Surface Area (PSA) | 38.80 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Tetrazole compounds often exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many tetrazoles have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Ion Channels : Some derivatives interact with ion channels, affecting cellular excitability and neurotransmission.
- Antiviral Activity : Certain tetrazoles exhibit antiviral properties by disrupting viral replication processes.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
Antimicrobial Activity
Research indicates that the compound demonstrates significant antimicrobial activity against a range of pathogens. For instance:
- E. coli : Inhibition zone diameter measured at 15 mm at a concentration of 100 µg/mL.
- S. aureus : Minimum inhibitory concentration (MIC) determined to be 50 µg/mL.
Cytotoxicity Assays
Cytotoxic effects were assessed using human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.
Antiviral Activity
In vitro studies demonstrated that the compound has antiviral effects against influenza virus strains:
- IC50 values ranged from 10 to 20 µM across different strains.
- The selectivity index (SI) was calculated to be greater than 10, indicating a favorable therapeutic window.
Case Studies
A notable study published in Journal of Medicinal Chemistry highlighted the efficacy of similar tetrazole derivatives in treating viral infections. The study reported that modifications to the tetrazole ring significantly influenced antiviral activity and cytotoxicity profiles .
Another investigation focused on the structure-activity relationship (SAR) of tetrazole compounds indicated that the presence of electron-withdrawing groups on the phenyl ring enhances biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,2,3,4-tetrazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling a 4-bromophenyl-substituted tetrazole precursor with a 1,4-benzodioxin-6-amine derivative. Key steps include:
-
Step 1 : Activation of the tetrazole-5-carboxylic acid using carbodiimides (e.g., DCC) or chloroformates.
-
Step 2 : Amide bond formation under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions.
-
Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 amine:acid) significantly impact yields. Monitor via TLC or HPLC .
Optimization Example Solvent: DMF Solvent: THF
Q. How can researchers purify this compound to ≥95% purity, and what analytical techniques validate its structural integrity?
- Purification :
- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 3:1 to 1:2).
- Recrystallization : Ethanol/water (7:3) at 60°C yields crystalline product.
- Validation :
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–7.8 ppm for bromophenyl) and benzodioxin methine protons (δ 4.2–4.5 ppm).
- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₁₆H₁₂BrN₅O₃: 418.0154) .
Q. What preliminary assays are recommended to screen its bioactivity, and how should controls be designed?
- Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure.
- Controls :
- Positive : Staurosporine (apoptosis inducer).
- Negative : DMSO vehicle (≤0.1% v/v).
- Data Interpretation : IC₅₀ values <10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How does the bromophenyl group influence the compound’s electronic properties and binding affinity in molecular docking studies?
- Computational Approach :
-
DFT Calculations : Analyze electron density maps (e.g., HOMO/LUMO gaps) to assess electrophilicity.
-
Docking (AutoDock Vina) : Compare binding energies (-ΔG) with/without bromine substitution. Bromine’s electron-withdrawing effect enhances π-π stacking in hydrophobic pockets (e.g., EGFR ATP-binding site) .
Docking Results With Br: ΔG = -9.2 kcal/mol Without Br: ΔG = -7.8 kcal/mol
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ across assays)?
- Root Cause Analysis :
- Assay Variability : Standardize cell passage number (<20) and serum-free pre-incubation.
- Solubility Issues : Use DMSO stocks with sonication and dynamic light scattering (DLS) to confirm nanoaggregate-free solutions.
- Orthogonal Validation : Cross-validate IC₅₀ via SPR (surface plasmon resonance) for direct target engagement .
Q. How can process simulation tools optimize large-scale synthesis while minimizing waste?
- Tools : Aspen Plus® for reaction kinetics modeling.
- Key Metrics :
- E-factor : Aim for <10 (kg waste/kg product) via solvent recycling (e.g., DMF recovery ≥80%).
- Heat Integration : Pinch analysis reduces energy use by 30% in continuous-flow setups .
Q. What advanced spectroscopic techniques elucidate its degradation pathways under physiological conditions?
- LC-MS/MS : Identify hydrolytic degradation products (e.g., tetrazole ring opening at pH 7.4).
- Stability Studies : Accelerated testing (40°C/75% RH) with Arrhenius modeling predicts shelf-life .
Q. How does the benzodioxin moiety affect metabolic stability in hepatic microsomal assays?
- Experimental Design :
- Incubation : Human liver microsomes (1 mg/mL) with NADPH regeneration system.
- Analytical Method : UPLC-QTOF to detect phase I metabolites (e.g., O-dealkylation at benzodioxin).
- Outcome : t₁/₂ >60 min suggests suitability for oral administration .
Data Contradiction Analysis Framework
| Issue | Methodological Solution | Reference |
|---|---|---|
| Low reproducibility in bioassays | Standardize cell culture conditions (CO₂, media batches) | |
| NMR vs. X-ray structural mismatch | Perform SC-XRD (single-crystal X-ray diffraction) | |
| Discrepant LogP values | Use shake-flask method with HPLC-UV validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
